N,N-dimethylpiperidine-4-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethylpiperidine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJGNCAFNCLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675487 | |
| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956075-49-3 | |
| Record name | N,N-Dimethylpiperidine-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Sulfonamide Formation
One of the most common synthetic routes involves:
Step 1: Starting from piperidine, perform N,N-dimethylation to obtain N,N-dimethylpiperidine.
Step 2: Introduce the sulfonamide group at the 4-position by reacting the N,N-dimethylpiperidine with a sulfonyl chloride reagent (e.g., p-toluenesulfonyl chloride or other arylsulfonyl chlorides) in a suitable solvent such as dichloromethane or dimethylformamide (DMF), typically at low temperatures (0–25°C) to minimize side reactions.
Step 3: Purify the resulting this compound by recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluent) to achieve high purity (>95%).
Electrochemical and Chemical Sulfonamide Synthesis
Although not specific to this exact compound, electrochemical synthesis has been demonstrated for related sulfonamide derivatives, showing efficient introduction of sulfonamide groups under mild conditions:
Electrochemical oxidation of nitroso derivatives in aqueous ethanol at neutral pH (7.0) can yield sulfonamide derivatives in moderate to good yields (55–76%).
Chemical synthesis at acidic pH (2.0) in water with arylsulfinic acids also produces sulfonamide derivatives with high yields (75–85%).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, or aqueous ethanol | Choice affects reaction rate and selectivity |
| Temperature | 0–25°C | Low temperature minimizes side reactions |
| Base | Triethylamine or NaHCO3 | Neutralizes HCl formed during sulfonylation |
| Reaction Time | Several hours (2–24 h) | Depends on reagent reactivity and scale |
| Purification | Recrystallization, column chromatography | Ensures >95% purity for research and industrial use |
Analytical Confirmation of Product
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts for piperidine ring, methyl groups, sulfonamide protons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Accurate mass with <2 ppm error |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time, peak shape, >95% purity |
| Infrared Spectroscopy (IR) | Functional group identification | Sulfonamide S=O stretches (~1150–1350 cm⁻¹) |
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Sulfonyl Chloride Reaction | Reaction of N,N-dimethylpiperidine with sulfonyl chlorides under basic conditions | Well-established, high purity achievable | Requires handling of corrosive reagents |
| Electrochemical Synthesis | Oxidation of nitroso precursors in aqueous ethanol | Mild conditions, environmentally friendly | Limited substrate scope |
| Sulfinylamine Reagent Method | Direct sulfonamide formation from organometallics and sulfinylamine reagents | High selectivity, fewer steps | Requires organometallic intermediates |
Research Findings and Notes
Protecting groups may be necessary during synthesis to prevent side reactions, especially when multiple reactive amine sites are present.
Optimization of stoichiometry is critical to avoid excess reagents contaminating the product, which can complicate purification.
Late-stage functionalization using pyrylium salts has been reported for related sulfonamides, enabling selective conversion of primary sulfonamides to sulfonyl chlorides, which can then be diversified into complex sulfonamide derivatives.
Industrial synthesis may employ continuous flow reactors to enhance control over reaction parameters, improving yield and reproducibility.
This detailed overview synthesizes diverse research insights on the preparation of this compound, highlighting classical and modern synthetic routes, reaction conditions, and analytical methods to ensure high-quality product suitable for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.
Key Findings :
-
Alkylation proceeds efficiently under mild basic conditions, with dimethylformamide (DMF) enhancing solubility.
-
Aryl sulfonyl chlorides react regioselectively at the sulfonamide nitrogen, forming disubstituted products .
Oxidation Reactions
The piperidine ring and sulfonamide group undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid, 80°C, 8 h | Sulfonic acid derivative | Complete ring oxidation | |
| KMnO₄ | H₂SO₄, 100°C, 3 h | Degraded sulfone byproducts | Low selectivity |
Research Insights :
-
H₂O₂ in acetic acid selectively oxidizes the sulfonamide to a sulfonic acid without ring cleavage.
-
Strong oxidants like KMnO₄ lead to nonspecific degradation, limiting synthetic utility.
Acid-Base Reactivity
The sulfonamide’s NH group demonstrates amphoteric behavior.
| Reaction | Conditions | Observations | Source |
|---|---|---|---|
| Protonation | HCl (conc.), RT | Formation of hydrochloride salt | |
| Deprotonation | NaH, THF, 0°C | Generation of sulfonamide anion |
Notable Data :
-
The hydrochloride salt (m.p. 174–176°C) is stable and crystalline, facilitating purification.
-
Deprotonation with NaH enables further functionalization, such as Suzuki couplings .
Condensation Reactions
The compound participates in dehydrative coupling with aldehydes and ketones.
| Partner | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | PTSA, toluene, reflux, 24 h | Schiff base derivative | 63% | |
| Acetone | MgSO₄, RT, 48 h | Sulfonamide-linked ketone adduct | 55% |
Mechanistic Notes :
-
Acid catalysis (e.g., PTSA) accelerates imine formation via dehydration.
-
Steric hindrance from the piperidine ring reduces yields in bulkier aldehyde reactions.
Sulfonamide Bond Cleavage
Controlled cleavage of the S–N bond is achievable under harsh conditions.
| Method | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 120°C, 6 h | Piperidine + SO₂NH₂ derivatives | 88% | |
| Alkaline hydrolysis | NaOH (6M), reflux, 10 h | Piperidine + sulfonate salts | 92% |
Applications :
Catalytic Functionalization
Transition-metal catalysis enables C–H activation and cross-coupling.
Insights :
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
N,N-Dimethylpiperidine-4-sulfonamide has demonstrated significant antibacterial properties. A study focused on sulfanilamide derivatives containing piperidine moieties revealed that certain compounds exhibited excellent in vitro activity against Xanthomonas oryzae and Xanthomonas axonopodis, with one derivative showing an EC50 value of 2.02 µg/mL, outperforming traditional agents like bismerthiazol . This positions this compound as a potential candidate for developing new antibacterial agents.
Mechanism of Action
The compound acts by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis. By mimicking para-aminobenzoic acid, it competes for the active site of DHPS, thereby disrupting DNA synthesis and hindering bacterial growth .
Biochemical Research
Enzyme Interaction Studies
this compound is known to interact with various enzymes and proteins, influencing their activity. It can act as both an inhibitor and an activator, modulating biochemical pathways essential for cellular functions. For example, it may alter the phosphorylation status of signaling proteins, leading to downstream effects on gene expression and metabolism.
Cellular Effects
Research indicates that this compound can affect cellular processes by modulating cell signaling pathways and influencing gene expression. The transport and distribution within cells are crucial for its activity; it can localize to specific organelles, such as the nucleus or mitochondria, thereby impacting cellular metabolism and energy production.
Agricultural Applications
Development of Agrochemicals
The antibacterial properties of this compound derivatives have been explored for agricultural use against phytopathogens. The modification of its structure to enhance lipophilicity has shown promise in targeting bacterial diseases that threaten crop yields . The effective control of Xanthomonas species highlights its potential as a novel agrochemical.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Sulfanilamide Derivatives | Antibacterial | Compound C4 showed EC50 = 2.02 µg/mL against Xoo |
| Enzyme Interaction Analysis | Biochemical Modulation | Inhibits DHPS, disrupting folate synthesis |
| Agricultural Trials | Crop Protection | Effective against bacterial blight in rice |
Mechanism of Action
The mechanism of action of N,N-dimethylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological processes, including bacterial growth and cancer cell proliferation .
Comparison with Similar Compounds
N-Methyl-N-(piperidin-4-yl)methanesulfonamide
- Structure : Differs by having one methyl group on the sulfonamide nitrogen instead of two.
- Molecular Formula : C₇H₁₆N₂O₂S, Molecular Weight : 192.28 g/mol .
- Lower molecular weight improves solubility in polar solvents compared to the dimethyl analogue.
- Applications : Used in medicinal chemistry as a precursor for kinase inhibitors due to its balanced lipophilicity .
N,4-Dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Ferrocene-Based Sulfonamides (e.g., N,N-Dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide)
Table 1: Comparative Data for Selected Sulfonamides
Biological Activity
N,N-Dimethylpiperidine-4-sulfonamide is a sulfonamide derivative that has garnered interest for its biological activities, particularly in antibacterial applications. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by data tables and research findings.
This compound features a piperidine ring, which is integral to its biological activity. Sulfonamides, including this compound, function primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), a key player in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to the disruption of folate biosynthesis necessary for DNA replication and cell division in bacteria .
Antibacterial Efficacy
Recent studies have demonstrated the antibacterial potency of this compound against a range of pathogens. The following table summarizes its effectiveness compared to other known antibacterial agents:
| Compound | Target Pathogen | EC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Xanthomonas oryzae (Xoo) | 2.02 | Inhibition of DHPS, membrane disruption |
| Bismerthiazol | Xoo | 42.38 | Antibacterial action |
| Thiodiazole copper | Xoo | 64.50 | Antibacterial action |
The compound exhibited an EC50 value of 2.02 µg/mL against Xanthomonas oryzae, significantly outperforming commercial agents like bismerthiazol and thiodiazole copper .
Case Studies and Research Findings
- In Vitro Studies : A series of biochemical assays revealed that this compound interacts effectively with DHPS, leading to irreversible damage to bacterial cell membranes. This was confirmed through electron microscopy and protein leakage assays .
- In Vivo Efficacy : In vivo experiments conducted on rice plants infected with Xoo showed that the compound provided curative and protective activities of 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL . These results indicate its potential as a novel bactericide for agricultural applications.
- Comparative Analysis : The compound's structure-activity relationship (SAR) analysis highlighted that modifications to the piperidine moiety can enhance antibacterial activity. For instance, substituents that increase lipophilicity or electronic effects significantly improve binding affinity to DHPS .
Broader Biological Activities
Beyond antibacterial properties, sulfonamides like this compound have been investigated for additional bioactivities:
- Antiviral Activity : Some derivatives have shown effectiveness against various viruses, indicating a broader spectrum of action beyond bacterial infections .
- Anticancer Potential : Research has suggested that certain sulfonamide compounds may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethylpiperidine-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-amino-N,N-dimethylpiperidine using sulfonyl chlorides under controlled conditions. For example, pyrimidinyl sulfonamide derivatives are synthesized by reacting amines with sulfonyl chlorides in solvents like pyridine or dichloromethane at low temperatures (-20°C to 80°C), followed by purification via crystallization . Key variables include temperature (affecting regioselectivity) and stoichiometry of sulfonyl chloride to amine (typically 1:1.2 to minimize side reactions). Yields range from 54% to 72%, with purity verified by HPLC and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The piperidine ring protons resonate at δ 1.5–3.0 ppm, while sulfonamide protons (NH) appear as broad singlets at δ 6.5–7.5 ppm. Dimethyl groups show sharp singlets at δ 2.2–2.5 ppm .
- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹ confirm sulfonamide functionality .
- MS : Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., ~220–250 g/mol for derivatives), with fragmentation patterns consistent with piperidine and sulfonyl groups .
Q. What crystallization solvents and conditions are recommended to achieve high-purity this compound?
- Methodological Answer : Ethanol, n-propanol, or ethyl acetate are preferred due to their moderate polarity. Crystallization at 4°C with slow evaporation yields well-defined crystals suitable for X-ray diffraction (XRPD). For example, derivatives like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride crystallize in monoclinic systems with >95% purity when using ethanol/water mixtures .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the electronic properties and binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using the Colle-Salvetti correlation-energy formula can model electron density distributions and HOMO-LUMO gaps (~4–6 eV for sulfonamides), indicating reactivity toward electrophiles . Molecular docking (e.g., AutoDock Vina) reveals binding affinities (ΔG ≈ −8 to −10 kcal/mol) to biological targets like carbonic anhydrase, driven by sulfonamide oxygen interactions with Zn²+ in active sites .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from assay conditions (pH, buffer composition) or impurities. Strategies include:
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., Tris-HCl buffer at pH 7.4) .
- Data curation : Use platforms like NFDI4Chem to validate datasets and compare with published benchmarks .
- Structural analogs : Test derivatives with incremental modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .
Q. What advanced characterization techniques (XRPD, TGA-DSC) are critical for analyzing polymorphic forms and thermal stability?
- Methodological Answer :
- XRPD : Resolves polymorphic differences by comparing experimental patterns (e.g., 2θ = 10–30°) with simulated data from single-crystal structures .
- TGA-DSC : Determines decomposition temperatures (Td ≈ 200–250°C for sulfonamides) and phase transitions. For example, hydrochloride salts show endothermic peaks at 150–170°C due to dehydration .
Q. How can structural modifications (e.g., piperidine substitution, sulfonyl group replacement) enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from ~2.5 to <1.5, improving solubility .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl (CF3) to resist CYP450 oxidation, as seen in analogs like N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide .
- Bioisosteres : Replace sulfonamide with carboxamide to maintain hydrogen-bonding capacity while reducing toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
